![molecular formula C15H19N3O B5886243 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide](/img/structure/B5886243.png)
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide, also known as BZCA, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. BZCA belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a relatively stable compound and can be synthesized in large quantities. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been found to have low toxicity in animal studies. However, one limitation of using 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide. One area of research could be the development of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide as a therapeutic agent for neurodegenerative diseases. Another area of research could be the study of the effects of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide and its potential use as a drug target.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide involves the reaction of 1-cyclohexyl-2-(1H-benzimidazol-1-yl)ethanone with ammonia in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide is around 60%, and the purity is greater than 98%.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has been studied for its potential use as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. 2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide has also been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(17-12-6-2-1-3-7-12)10-18-11-16-13-8-4-5-9-14(13)18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNPOXZXJNDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.